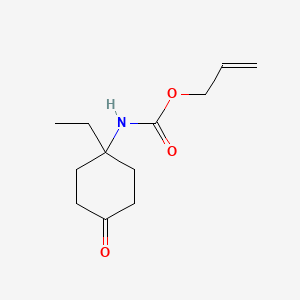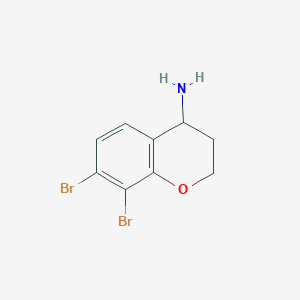
(R)-1-(Naphthalen-2-YL)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(Naphthalen-2-YL)propan-1-amine is an organic compound that belongs to the class of amines It features a naphthalene ring attached to a propan-1-amine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Naphthalen-2-YL)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with naphthalene, which undergoes a series of reactions to introduce the propan-1-amine group.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of ®-1-(Naphthalen-2-YL)propan-1-amine may involve large-scale chemical reactors and continuous flow processes to maximize yield and efficiency. The use of advanced purification techniques ensures the compound meets the required purity standards for its intended applications.
化学反応の分析
Types of Reactions
®-1-(Naphthalen-2-YL)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyl ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted naphthalene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyl ketones, while reduction can produce various amine derivatives.
科学的研究の応用
®-1-(Naphthalen-2-YL)propan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which ®-1-(Naphthalen-2-YL)propan-1-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biochemical pathways being activated or inhibited. The exact mechanism can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- ®-1-(Naphthalen-1-YL)ethanamine
- (S)-1-(Naphthalen-2-YL)propan-1-amine
- ®-1-(Naphthalen-1-YL)propan-1-amine
Uniqueness
®-1-(Naphthalen-2-YL)propan-1-amine is unique due to its specific stereochemistry and the position of the naphthalene ring
特性
分子式 |
C13H15N |
|---|---|
分子量 |
185.26 g/mol |
IUPAC名 |
(1R)-1-naphthalen-2-ylpropan-1-amine |
InChI |
InChI=1S/C13H15N/c1-2-13(14)12-8-7-10-5-3-4-6-11(10)9-12/h3-9,13H,2,14H2,1H3/t13-/m1/s1 |
InChIキー |
IAXXIFPEUHKYRY-CYBMUJFWSA-N |
異性体SMILES |
CC[C@H](C1=CC2=CC=CC=C2C=C1)N |
正規SMILES |
CCC(C1=CC2=CC=CC=C2C=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


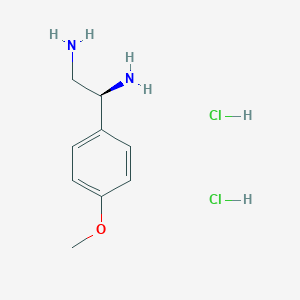
![1-(3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-7-YL)ethan-1-one](/img/structure/B13044176.png)
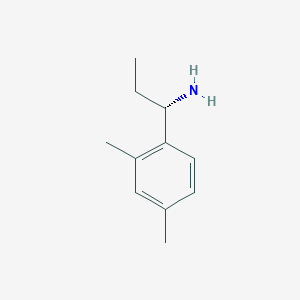
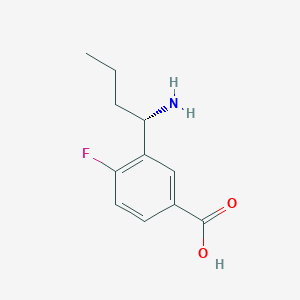
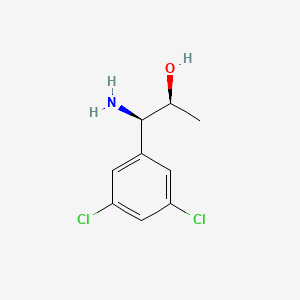
![(R)-2-Amino-2-(2,2-difluorobenzo[D][1,3]dioxol-4-YL)ethan-1-OL](/img/structure/B13044205.png)
![7-(3,3-Difluoropyrrolidin-1-YL)imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B13044208.png)
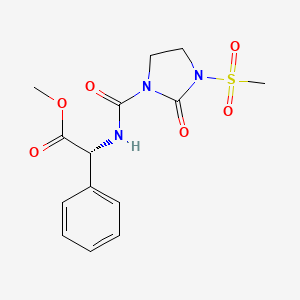
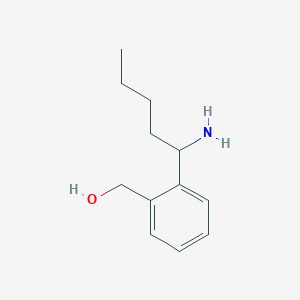
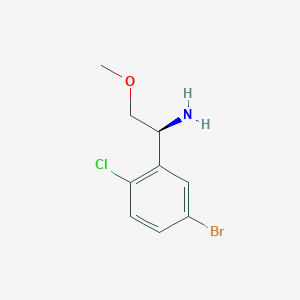
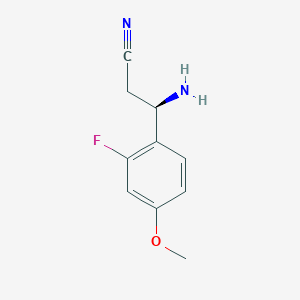
![Benzyl n-[2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-yl]carbamate](/img/structure/B13044246.png)
